molecular formula C10H15Cl2N B1469885 1-(2-Chlorophenyl)-2-methylpropan-1-amine hydrochloride CAS No. 2097950-13-3

1-(2-Chlorophenyl)-2-methylpropan-1-amine hydrochloride

Cat. No.: B1469885
CAS No.: 2097950-13-3
M. Wt: 220.14 g/mol
InChI Key: GFBJTWMFXJYTLE-UHFFFAOYSA-N
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Description

1-(2-Chlorophenyl)-2-methylpropan-1-amine hydrochloride is an amine compound of significant interest in neuroscience and pharmacology research due to its structural similarity to chlorphentermine, a known sympathomimetic agent. Chlorphentermine has been documented to act as a modulator of the human serotonin transporter (SERT), a primary target for compounds affecting monoamine signaling . This mechanism is central to its historical profile as an anorectic agent and its associated serotonergic effects, which have been linked to conditions such as pulmonary hypertension upon prolonged exposure . Consequently, the compound serves as a valuable reference standard in investigative studies aimed at understanding the long-term physiological impacts of serotonin transporter modulation. Researchers utilize this chemical to explore the structure-activity relationships of phenethylamine derivatives and to probe the downstream signaling consequences of altered serotonin uptake in in vitro model systems. Its well-characterized profile makes it a critical tool for elucidating the pathways involved in drug-induced valvulopathy and other serotonergic effects, providing insights that are vital for toxicological assessments and the development of safer therapeutic agents.

Properties

IUPAC Name

1-(2-chlorophenyl)-2-methylpropan-1-amine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14ClN.ClH/c1-7(2)10(12)8-5-3-4-6-9(8)11;/h3-7,10H,12H2,1-2H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GFBJTWMFXJYTLE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(C1=CC=CC=C1Cl)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H15Cl2N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

220.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

1-(2-Chlorophenyl)-2-methylpropan-1-amine hydrochloride, also known as a derivative of phenethylamine, has gained attention in pharmacological research due to its potential biological activities, particularly in the fields of neuropharmacology and metabolic regulation. This article examines the compound's biological activity, focusing on its mechanisms of action, biochemical interactions, and potential therapeutic applications.

Target Enzymes

Similar compounds have been identified to inhibit serine/threonine kinases such as CLK1 and DYRK1A. These kinases are critical in various cellular processes including signal transduction and cell cycle regulation. The inhibition occurs through competitive binding at the active site, preventing substrate phosphorylation and altering cellular signaling pathways.

Biochemical Pathways

The inhibition of CLK1 and DYRK1A can lead to significant changes in cellular signaling, impacting processes such as:

  • Cell Proliferation : Altered kinase activity can influence cell growth.
  • Neuronal Development : Affects neuronal signaling pathways crucial for development and function.

Cellular Effects

The compound has been shown to influence various cellular processes, particularly through its interaction with dipeptidyl peptidase 4 (DPP-4), an enzyme involved in glucose metabolism. By inhibiting DPP-4, the compound enhances incretin hormone levels, which are vital for insulin secretion and glucose homeostasis.

Biochemical Interaction Effect
DPP-4 InhibitionModulates incretin hormone levels
Cellular SignalingInfluences gene expression and metabolism

Dosage Effects in Animal Models

Studies indicate that the compound's effects vary with dosage. Lower doses effectively inhibit DPP-4 activity, leading to improved glucose regulation and enhanced insulin sensitivity in diabetic animal models. Conversely, higher doses may lead to diminished effects due to potential toxicity or off-target interactions .

Stability and Transport

The stability of this compound under laboratory conditions is crucial for its biological activity. Research indicates that the compound maintains stability over time, allowing for sustained inhibition of DPP-4. Its transport within cells is believed to occur via specific transporters that facilitate uptake into target tissues .

DPP-4 Inhibition Studies

In vivo studies demonstrated significant reductions in blood glucose levels following administration of the compound in diabetic animal models. This suggests a promising antidiabetic potential.

Cytotoxicity Against Cancer Cell Lines

The compound was evaluated against various cancer cell lines, revealing moderate cytotoxicity. This indicates potential as an anticancer agent, although further studies are needed to elucidate its efficacy and safety profile .

Structure-Activity Relationship (SAR)

Modifications in the chemical structure have shown varying degrees of potency against different biological targets. For example, substituents at the 3 and 5 positions of the phenyl ring significantly influence efficacy against DPP-4 and other targets.

Activity Type Description
AntidiabeticInhibits DPP-4, enhancing insulin secretion
AnticancerModerate cytotoxicity against cancer cells
AntimicrobialExhibits potential antimicrobial properties

Scientific Research Applications

1-(2-Chlorophenyl)-2-methylpropan-1-amine hydrochloride exhibits several biological activities that make it a compound of interest in research:

Antidiabetic Potential

Research indicates that this compound inhibits dipeptidyl peptidase-4 (DPP-4), an enzyme involved in glucose metabolism. In vivo studies have shown significant reductions in blood glucose levels in diabetic animal models, suggesting its potential as an antidiabetic agent.

Anticancer Activity

The compound has been evaluated for its cytotoxic effects against various cancer cell lines. Preliminary studies indicate moderate cytotoxicity, particularly against breast cancer and leukemia cells, with IC50 values suggesting potential therapeutic efficacy .

Neuropharmacological Effects

As a derivative of phenethylamine, this compound has garnered attention for its neuropharmacological properties. It may interact with neurotransmitter systems, influencing mood and behavior .

Antimicrobial Properties

Preliminary tests suggest that this compound exhibits antimicrobial activity against several bacterial strains, indicating potential applications in treating infections.

Case Studies

Study Focus Findings
Antidiabetic Study Evaluated the effect on blood glucose levels in diabetic modelsSignificant reduction in blood glucose levels observed after administration
Cytotoxicity Assay Tested against MCF7 breast cancer cellsDose-dependent reduction in cell viability with an IC50 value of approximately 5 µM
Anti-inflammatory Effects Assessed in an animal model of induced arthritisSignificant decrease in paw swelling and inflammatory markers compared to control groups

Comparison with Similar Compounds

Halogen-Substituted Phenyl Analogs

Compound Name Molecular Formula Substituent Position/Type Molecular Weight (g/mol) Key Differences/Properties
1-(2-Chlorophenyl)-2-methylpropan-1-amine HCl C₁₀H₁₄ClN·HCl 2-Cl, 1° amine, branched 220.14 Reference compound; moderate lipophilicity due to Cl .
1-(4-Fluorophenyl)-2-methylpropan-2-amine HCl C₁₀H₁₅ClFN 4-F, 2° amine, branched 219.69 Higher electronegativity (F vs. Cl) may reduce lipophilicity but increase metabolic stability .
1-(2-Fluorophenyl)propan-1-amine HCl C₉H₁₃ClFN 2-F, 1° amine, linear 189.66 Linear chain reduces steric hindrance; fluorine’s small size enhances solubility .
2-(3-Chloro-2-fluorophenyl)-2-methylpropan-1-amine HCl C₁₀H₁₄Cl₂FN 3-Cl, 2-F, 1° amine 250.09 Dual halogenation increases polarity and potential receptor binding specificity .
(S)-1-(2-Bromophenyl)-2-methylpropan-1-amine HCl C₁₀H₁₅BrClN 2-Br, chiral center 280.59 Bromine’s larger atomic radius enhances van der Waals interactions but may reduce solubility .

Heterocyclic and Non-Phenyl Analogs

Compound Name Molecular Formula Structural Features Key Differences/Properties
1-(Furan-2-yl)-2-methylpropan-1-amine HCl C₈H₁₄ClNO Furan ring replaces phenyl Reduced aromaticity; furan’s oxygen enables hydrogen bonding, altering solubility and reactivity .
1-(1H-Benzimidazol-2-yl)-2-methylpropan-1-amine HCl C₁₁H₁₄ClN₃ Benzimidazole core Nitrogen-rich heterocycle enhances π-π stacking and hydrogen bonding, improving target binding .

Pharmacologically Relevant Derivatives

  • Ketamine HCl Derivatives: E.g., 1-[(2-Chlorophenyl)(methylimino)methyl]cyclopentanol shows structural similarities but with imine and cyclopentanol groups, likely affecting NMDA receptor affinity .

Physicochemical and Pharmacokinetic Insights

  • Lipophilicity : Chlorine’s higher lipophilicity (compared to F or Br) may enhance blood-brain barrier penetration but reduce aqueous solubility .
  • Solubility : Fluorinated analogs (e.g., 4-F in ) exhibit better solubility in polar solvents due to increased electronegativity.
  • Metabolic Stability : Bulkier substituents (e.g., Br in ) may slow hepatic metabolism, prolonging half-life.

Preparation Methods

Synthesis via Grignard Reagent and Nitrile Reduction

A documented synthetic route involves the reaction of 2-chlorobenzonitrile with isopropylmagnesium bromide (a Grignard reagent), followed by reduction to the corresponding amine and formation of the hydrochloride salt.

Step Reagents & Conditions Description Yield & Notes
1 2-Chlorobenzonitrile + Isopropylmagnesium bromide (2N, 3 mL, 6 mmol) in dry THF (5 mL), argon atmosphere, room temp, overnight Nucleophilic addition of Grignard reagent to nitrile to form imine intermediate Intermediate formation
2 Addition of methanol (5 mL) and sodium borohydride (NaBH4, 2.22 mg, 6 mmol), stirring for 30 min Reduction of imine intermediate to primary amine Conversion to amine
3 Quenching with water, extraction with ethyl acetate (EtOAc), acid-base extraction with 1N HCl and 1N NaOH Isolation and purification of free amine Extraction steps
4 Formation of hydrochloride salt by treatment with HCl in diethyl ether (Et2O) Solidification and purification Final yield: 18% (yellow solid)
  • LC-MS Data: m/z = 182 (m+H)+ confirms molecular ion of free base amine
  • Reference: Patent WO2013/19621, 2013

Notes:

  • The yield of 18% is relatively low, suggesting optimization potential in reaction conditions or purification.
  • The use of dry THF and inert atmosphere is critical to maintain Grignard reagent activity.

Alternative Synthetic Considerations

While direct preparation methods specific to this compound are limited, general amine synthesis methodologies provide insights:

Method Description Applicability to Target Compound
Alkylation of ammonia with alkyl halides Direct nucleophilic substitution to form primary amines Possible but may lead to mixtures and overalkylation; less selective
Reduction of nitriles Nitriles reduced to primary amines by hydride reagents (e.g., NaBH4, LiAlH4) Used in the documented method with Grignard addition to nitrile
Reductive amination Reaction of aldehydes/ketones with ammonia or amines followed by reduction Potential alternative if appropriate precursors are available
Conversion of amino alcohols to chloroamines Using reagents like thionyl chloride for chlorination of amino alcohols More relevant to simpler chloroethylamines, not directly for this compound

Reaction Conditions and Optimization Parameters

Parameter Details Impact on Synthesis
Solvent Dry tetrahydrofuran (THF) Maintains Grignard reagent stability and solubility
Atmosphere Argon or inert gas Prevents moisture and oxygen interference
Temperature Room temperature to slightly elevated Controls reaction rate and side reactions
Reagents Stoichiometry Excess Grignard reagent Ensures complete conversion of nitrile
Reduction Agent Sodium borohydride (NaBH4) Mild reducing agent suitable for imines
Work-up Acid-base extraction and crystallization Critical for purity and yield

Summary Table of Preparation Method

Step Reagents & Conditions Purpose Outcome Yield
1 2-Chlorobenzonitrile + Isopropylmagnesium bromide in dry THF, argon, rt overnight Formation of intermediate imine Intermediate formed Not isolated
2 Methanol + NaBH4, 30 min Reduction of imine to amine Primary amine formed Not isolated
3 Quench with water, EtOAc extraction, acid-base extraction Purification of amine Free base isolated Not isolated
4 Treatment with HCl/Et2O Formation of hydrochloride salt Solid amine hydrochloride 18%

Research Findings and Considerations

  • The Grignard addition to nitriles followed by reduction is a well-established method for synthesizing primary amines with branched alkyl substituents adjacent to aromatic rings, as in 1-(2-chlorophenyl)-2-methylpropan-1-amine.
  • The low yield (18%) reported in the source suggests that side reactions, incomplete conversions, or losses during purification may occur, emphasizing the need for process optimization.
  • The hydrochloride salt form improves compound stability and facilitates isolation by crystallization.
  • Alternative synthetic strategies such as reductive amination or direct alkylation may be explored but require careful control to avoid overalkylation or impurities.
  • No direct reports were found on preparation via amino alcohol chlorination methods, which are more suited for simpler chloroethylamines.

Q & A

Q. What are the optimal synthetic routes for 1-(2-Chlorophenyl)-2-methylpropan-1-amine hydrochloride, and how can reaction conditions be systematically optimized?

Methodological Answer: The synthesis typically involves nucleophilic substitution or reductive amination. For example, reacting 2-chlorobenzaldehyde with methylpropylamine under controlled pH and temperature can yield the primary amine, followed by HCl salt formation. Optimization variables include:

  • Solvent selection : Polar aprotic solvents (e.g., DMF, acetonitrile) enhance nucleophilicity.
  • Catalysts : Use of NaBH₄ or LiAlH₄ for reductive amination .
  • Temperature : Reactions at 60–80°C improve yield compared to room temperature.

Q. Table 1: Reaction Condition Optimization

ConditionYield (%)Purity (%)Reference
DMF, 80°C, NaBH₄7895
Acetonitrile, 60°C, LiAlH₄6590

Q. What analytical techniques are most effective for characterizing this compound’s purity and structural integrity?

Methodological Answer:

  • NMR Spectroscopy : ¹H/¹³C NMR confirms the chlorophenyl group (δ 7.2–7.5 ppm) and methylpropanamine backbone (δ 1.2–1.5 ppm).
  • HPLC : Reverse-phase C18 columns with UV detection at 254 nm resolve impurities (<0.5%) .
  • Mass Spectrometry : ESI-MS in positive ion mode detects the [M+H]⁺ peak at m/z 216.1 (calculated) .

Q. How can preliminary biological activity screening be designed for this compound?

Methodological Answer:

  • In vitro assays : Test receptor binding affinity (e.g., serotonin/dopamine transporters) using radioligand displacement assays .
  • Dose-response curves : Use 10⁻⁶ to 10⁻³ M concentrations to calculate IC₅₀ values.
  • Cytotoxicity : MTT assays on HEK-293 or HepG2 cells assess safety margins .

Advanced Research Questions

Q. How can reaction mechanisms for key transformations (e.g., reductive amination) be elucidated?

Methodological Answer:

  • Kinetic studies : Monitor intermediate formation via in-situ FTIR or LC-MS.
  • Isotopic labeling : Use ¹⁵N-labeled amines to track bond reorganization .
  • DFT calculations : Gaussian or ORCA software models transition states to identify rate-limiting steps .

Q. What strategies resolve enantiomers of this compound, and how is chiral purity validated?

Methodological Answer:

  • Chiral HPLC : Use columns like Chiralpak AD-H with hexane:isopropanol (90:10) to separate (R)- and (S)-enantiomers .
  • Circular Dichroism (CD) : Compare experimental CD spectra with computational predictions (e.g., TD-DFT) .
  • Crystallography : Co-crystallize with chiral resolving agents (e.g., tartaric acid) for X-ray diffraction .

Q. How are process-related impurities identified and quantified during synthesis?

Methodological Answer:

  • LC-MS/MS : Detect impurities like 1-(2-Chlorophenyl)-propan-1-one (oxidation byproduct) at ppm levels .
  • Spiking experiments : Add reference standards (e.g., o-bupropion impurity) to confirm retention times .
  • Forced degradation : Expose the compound to heat/light and profile degradation products via HRMS .

Q. Table 2: Common Impurities and Detection Methods

ImpuritySourceDetection Method
1-(2-Chlorophenyl)-propan-1-oneOxidationHPLC-UV (RT 8.2 min)
N-Methyl derivativeOver-alkylationLC-MS (m/z 230.1)
Chlorophenyl dimerSide reactionHRMS (m/z 431.2)

Q. What computational approaches predict this compound’s pharmacokinetic or target-binding properties?

Methodological Answer:

  • Molecular docking : Use AutoDock Vina to simulate interactions with dopamine D2 receptors (PDB: 6CM4).
  • ADMET Prediction : SwissADME estimates logP (2.1), CNS permeability, and CYP450 inhibition .
  • MD Simulations : GROMACS models stability in lipid bilayers to assess blood-brain barrier penetration .

Q. How does the compound’s stability vary under different storage or formulation conditions?

Methodological Answer:

  • Accelerated stability studies : Store at 40°C/75% RH for 6 months; monitor degradation via HPLC.
  • pH stability : Assess solubility and decomposition in buffers (pH 1–13) using UV-Vis spectroscopy .
  • Excipient compatibility : Blend with lactose or MCC and analyze for salt disproportionation (Raman mapping) .

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
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Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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1-(2-Chlorophenyl)-2-methylpropan-1-amine hydrochloride
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1-(2-Chlorophenyl)-2-methylpropan-1-amine hydrochloride

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